molecular formula C22H21N3O5S3 B2758181 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1049827-69-1

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2758181
M. Wt: 503.61
InChI Key: CKJLWWOMRBKDHM-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those derived from benzofuran and thiazole, are central to medicinal chemistry due to their diverse biological activities. The synthesis of novel heterocyclic compounds using benzofuran and thiazole derivatives has been explored for their potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study synthesized various heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antifungal Studies

The development of new compounds with potential antibacterial and antifungal activities is a crucial area of research, given the rising threat of antimicrobial resistance. Research into pyridine derivatives, including those related to benzothiazole and thiazole scaffolds, has shown promising antibacterial and antifungal properties. One study synthesized 2-amino substituted benzothiazole derivatives and evaluated their antimicrobial efficacy, demonstrating considerable activity against various bacterial and fungal strains (Patel & Agravat, 2007).

Anticancer Activity

The exploration of novel compounds for anticancer applications remains a priority in drug discovery. Compounds with thiazole and benzofuran cores are investigated for their potential to inhibit cancer cell growth. For instance, the synthesis of thiazole-aminopiperidine hybrid analogues has resulted in novel Mycobacterium tuberculosis GyrB inhibitors, showing promise not just against tuberculosis but also hinting at broader biological activities that could include anticancer effects (Jeankumar et al., 2013).

Molecular Modeling and Drug Design

The design and synthesis of compounds based on specific scaffolds like benzofuran and thiazole benefit from molecular modeling to predict their interaction with biological targets. Studies involving benzofuran-7-carboxamides have explored their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death, highlighting the potential for these compounds in the development of cancer therapies (Lee et al., 2012).

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S3/c1-2-29-17-8-3-6-14-12-18(30-20(14)17)15-13-32-22(23-15)24-21(26)16-7-4-10-25(16)33(27,28)19-9-5-11-31-19/h3,5-6,8-9,11-13,16H,2,4,7,10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJLWWOMRBKDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

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